2-Ethoxy-3-fluorobenzoic acid
Overview
Description
2-Ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-fluorobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method is advantageous as it is transition metal-free and can be applied to the preparation of various fluorobenzoic acids .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding alcohols or aldehydes .
Scientific Research Applications
2-Ethoxy-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
- 3-Ethoxy-2-fluorobenzoic acid
- 4-Ethoxy-3-methoxycinnamic acid
- 2-Fluorobenzoic acid
Comparison: Compared to other similar compounds, 2-ethoxy-3-fluorobenzoic acid is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethoxy-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLUDJWZMVNQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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